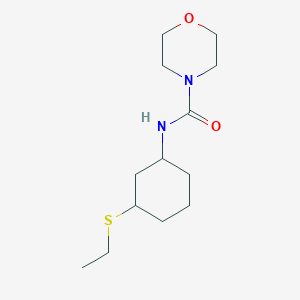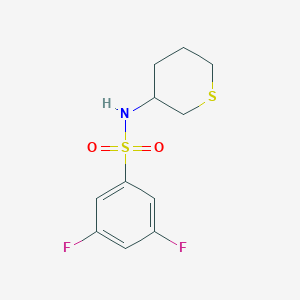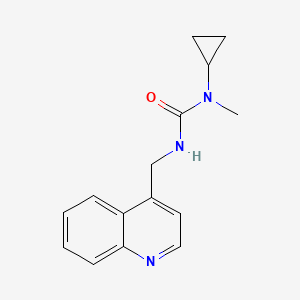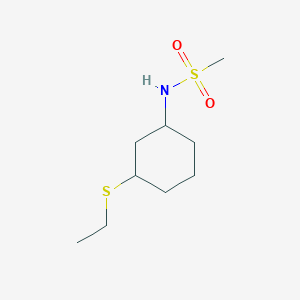
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide, commonly known as LY278584, is a chemical compound that has gained significance in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of morpholine-4-carboxamide derivatives and is a potent inhibitor of a specific enzyme, which makes it an attractive candidate for drug development.
Mécanisme D'action
LY278584 acts as an inhibitor of a specific enzyme, which is involved in various cellular processes. The inhibition of this enzyme by LY278584 leads to the disruption of these processes, resulting in the inhibition of cell growth and proliferation. This mechanism of action makes LY278584 a promising candidate for the treatment of various diseases, including cancer, viral infections, and fungal infections.
Biochemical and Physiological Effects:
LY278584 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce the replication of viruses, and inhibit the growth of fungi. LY278584 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
LY278584 has several advantages for use in lab experiments. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various cellular processes. LY278584 has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, the synthesis of LY278584 is a multi-step process, which may limit its availability and increase its cost.
Orientations Futures
LY278584 has significant potential for future research and development. Further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, viral infections, and fungal infections. The development of new derivatives of LY278584 may also lead to the discovery of more potent inhibitors of the enzyme targeted by this compound. Additionally, the development of new synthesis methods for LY278584 may increase its availability and reduce its cost, making it more accessible for research and development.
Méthodes De Synthèse
The synthesis of LY278584 involves a multi-step process that starts with the reaction of 3-ethylthiophene with cyclohexylamine to form N-(3-ethylsulfanyl)cyclohexylamine. This intermediate is then reacted with morpholine-4-carboxylic acid to produce the final product, LY278584. The synthesis of LY278584 has been optimized to achieve high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
LY278584 has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. LY278584 has been shown to have anticancer, antiviral, and antifungal properties, making it a versatile compound for drug development.
Propriétés
IUPAC Name |
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-18-12-5-3-4-11(10-12)14-13(16)15-6-8-17-9-7-15/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRRZMOUNVFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)

![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)

![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)



![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
